molecular formula C14H10BrNO5 B3613015 2-nitrophenyl (4-bromophenoxy)acetate

2-nitrophenyl (4-bromophenoxy)acetate

Cat. No.: B3613015
M. Wt: 352.14 g/mol
InChI Key: DMQJEAJCJOKYQN-UHFFFAOYSA-N
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Description

2-Nitrophenyl (4-bromophenoxy)acetate is a synthetic chemical compound of interest in organic and medicinal chemistry research. The structure of this ester, incorporating both 2-nitrophenyl and 4-bromophenoxy moieties, suggests its potential utility as a building block or intermediate in the synthesis of more complex molecules . Similar nitrophenyl esters are known to participate in various chemical reactions, and the presence of the bromo substituent offers a site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions . This makes it a versatile candidate for constructing compound libraries for drug discovery and material science. The specific biochemical applications, mechanism of action, and research value of this compound are currently under investigation. Researchers are exploring its potential in areas such as enzyme inhibition studies and the development of novel pharmaceutical agents. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(2-nitrophenyl) 2-(4-bromophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO5/c15-10-5-7-11(8-6-10)20-9-14(17)21-13-4-2-1-3-12(13)16(18)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQJEAJCJOKYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Electronic Effects

Compound Name Substituents Key Structural Differences Reactivity Implications References
This compound 2-NO₂, 4-BrO-PhOAc Ortho nitro, para bromophenoxy High electrophilicity; slower hydrolysis due to steric hindrance
4-Nitrophenyl bromoacetate 4-NO₂, BrOAc Para nitro Faster hydrolysis (para nitro enhances leaving group ability)
Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate 2-NO₂, 4,5-F₂ Difluoro substitution Increased lipophilicity; altered antimicrobial activity
Methyl 2-(4-bromo-3-chlorophenyl)acetate 4-Br, 3-Cl Bromo and chloro on phenyl Enhanced halogen bonding; potential for cross-coupling reactions

Key Observations :

  • Nitro Group Positioning : Ortho-nitro substitution (as in the target compound) reduces hydrolysis rates compared to para-nitro analogs (e.g., 4-nitrophenyl bromoacetate) due to steric hindrance and resonance effects .
  • Halogen Effects: Bromine at the para position (vs.

Key Observations :

  • Antimicrobial Potential: Bromine and nitro groups synergistically enhance activity against Gram-positive bacteria, as seen in analogs like methyl 2-(methoxyimino)acetate .
  • Enzyme Assay Utility : Para-nitro analogs (e.g., 4-nitrophenyl bromoacetate) are preferred in kinetic studies due to rapid hydrolysis, whereas ortho-nitro derivatives may serve as slow-release substrates .

Hydrolysis and Stability

Compound Name Hydrolysis Rate (k, s⁻¹) Conditions Selectivity References
This compound ~1.2 × 10⁻⁴ (predicted) pH 7.4, 25°C Selective aminolysis over hydrolysis
2-Nitrophenyl 2-(ethylthio)acetate 2.5 × 10⁻⁴ pH 7.0, 37°C Cross-linking agent in peptide synthesis
4-Nitrophenyl acetate 5.8 × 10⁻³ pH 7.0, 25°C Rapid hydrolysis for spectrophotometric assays

Key Observations :

  • Steric Hindrance: The 4-bromophenoxy group in the target compound likely reduces hydrolysis rates compared to simpler esters like 4-nitrophenyl acetate .
  • Aminolysis Selectivity: Ortho-nitro esters exhibit higher selectivity in cross-linking reactions, as demonstrated in thiophosphoryl analogs .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-nitrophenyl (4-bromophenoxy)acetate?

  • Methodological Answer : Synthesis optimization requires careful selection of intermediates and reaction conditions. For example, tert-butyl bromophenoxy acetate derivatives (e.g., tert-butyl 2-(4-bromophenoxy)acetate) can serve as precursors, where bromomethyl or nitro groups are introduced via nucleophilic substitution or esterification . Reaction parameters such as temperature (e.g., 60–80°C for ester coupling), solvent polarity (e.g., THF or DMF for solubility), and catalyst choice (e.g., DMAP for acyl transfer) significantly impact yield. Parallel monitoring via TLC or HPLC ensures intermediate purity .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : The ester C=O stretch (1754–1780 cm⁻¹) and nitro group vibrations (asymmetric: 1524–1544 cm⁻¹; symmetric: 1346–1358 cm⁻¹) confirm functional groups .
  • NMR : ¹H/¹³C NMR resolves aromatic protons (δ 7.2–8.5 ppm for bromophenyl/nitrophenyl) and acetate methyl/methylene signals (δ 2.1–4.3 ppm).
  • XRD : Single-crystal X-ray diffraction (e.g., using SHELXTL) provides bond angles and dihedral angles between aromatic rings (e.g., 50.88° observed in related bromophenyl-acetamide derivatives) .

Q. How can solubility and stability challenges be addressed during experimental workflows?

  • Methodological Answer : Solubility in polar aprotic solvents (e.g., ethanol, DMSO) is typical for nitrophenyl esters, but stability under acidic/basic conditions must be tested. For hydrolysis-prone esters, storage at –20°C in inert atmospheres and avoidance of aqueous buffers at high pH are recommended. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) can predict degradation pathways .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : High-resolution X-ray diffraction (e.g., Bruker SMART APEX CCD) with SHELXL refinement enables precise determination of molecular packing and hydrogen-bonding networks. For example, N—H⋯O and C—H⋯π interactions in bromophenyl-acetamide derivatives form 1D chains, influencing crystallinity . Data collection at 291 K with multi-scan absorption correction (SADABS) ensures accuracy, while R-factors <0.06 validate refinement quality .

Q. What mechanistic insights guide the compound’s potential enzyme inhibition activity?

  • Methodological Answer : Competitive inhibition assays (e.g., using 4-nitrophenyl bromoacetate analogs) reveal binding affinity to enzyme active sites. Kinetic studies (Km/Vmax shifts) and molecular docking (e.g., AutoDock Vina) model interactions between the bromophenoxy moiety and catalytic residues. Fluorescence quenching or SPR can quantify binding constants (Kd) .

Q. How can computational modeling predict reactivity and regioselectivity in downstream derivatization?

  • Methodological Answer : DFT calculations (e.g., Gaussian 09) assess electronic effects of substituents. For nitrophenyl esters, the nitro group’s electron-withdrawing nature directs electrophilic attacks to the bromophenoxy ring’s para position. Solvent-phase simulations (e.g., CPCM model) predict reaction pathways for amidation or Suzuki coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-nitrophenyl (4-bromophenoxy)acetate
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2-nitrophenyl (4-bromophenoxy)acetate

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